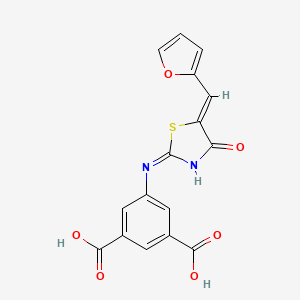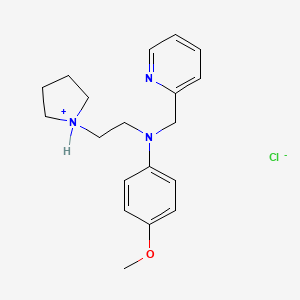
Aniline, p-methoxy-N-(2-pyridylmethyl)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aniline, p-methoxy-N-(2-pyridylmethyl)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride is a synthetic organic compound It is characterized by the presence of an aniline group substituted with a methoxy group, a pyridylmethyl group, and a pyrrolidinyl ethyl group, forming a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aniline, p-methoxy-N-(2-pyridylmethyl)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Aniline Derivative: Starting with aniline, a methoxy group is introduced via electrophilic aromatic substitution.
Introduction of the Pyridylmethyl Group: This step may involve a nucleophilic substitution reaction where the aniline derivative reacts with a pyridylmethyl halide.
Addition of the Pyrrolidinyl Ethyl Group: This can be achieved through a reductive amination reaction, where the intermediate compound reacts with a pyrrolidinyl ethyl amine.
Formation of the Hydrochloride Salt: The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or pyrrolidinyl groups.
Reduction: Reduction reactions could target the pyridylmethyl group or the aniline ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the methoxy or pyridylmethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or N-oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it may act by binding to receptors or enzymes, altering their activity. The pyridyl and pyrrolidinyl groups could facilitate binding to specific sites, while the methoxy group might influence the compound’s electronic properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline Derivatives: Compounds with similar aniline structures but different substituents.
Pyridylmethyl Compounds: Molecules containing the pyridylmethyl group.
Pyrrolidinyl Compounds: Compounds with the pyrrolidinyl group.
Uniqueness
Aniline, p-methoxy-N-(2-pyridylmethyl)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
27439-42-5 |
|---|---|
Formule moléculaire |
C19H26ClN3O |
Poids moléculaire |
347.9 g/mol |
Nom IUPAC |
4-methoxy-N-(pyridin-2-ylmethyl)-N-(2-pyrrolidin-1-ium-1-ylethyl)aniline;chloride |
InChI |
InChI=1S/C19H25N3O.ClH/c1-23-19-9-7-18(8-10-19)22(15-14-21-12-4-5-13-21)16-17-6-2-3-11-20-17;/h2-3,6-11H,4-5,12-16H2,1H3;1H |
Clé InChI |
XFQDWSMQOOIVAG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N(CC[NH+]2CCCC2)CC3=CC=CC=N3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[1,2-b]thiophene](/img/structure/B13749340.png)
![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)
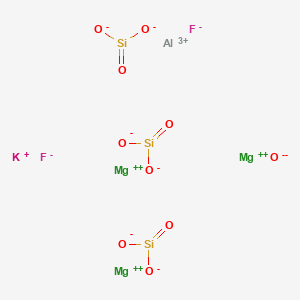
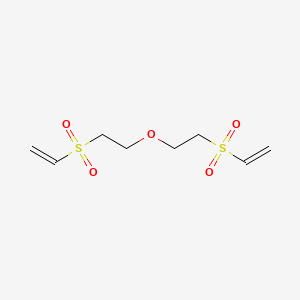
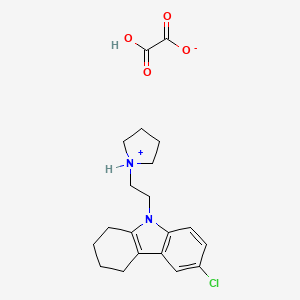
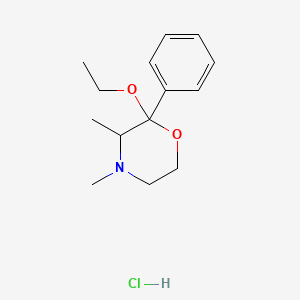
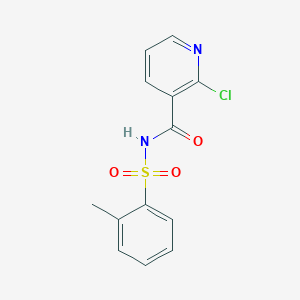

![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
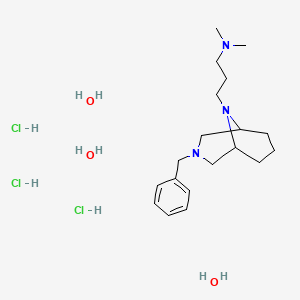
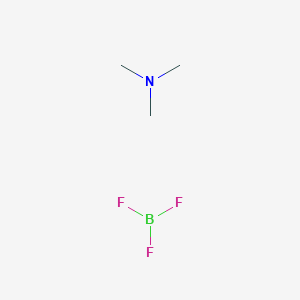
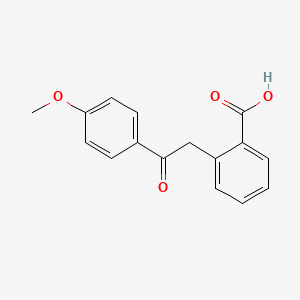
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)
